CAS registry number and safety data sheet (SDS) for 3-Amino-2-phenyl-6-(trifluoromethyl)pyridine
CAS registry number and safety data sheet (SDS) for 3-Amino-2-phenyl-6-(trifluoromethyl)pyridine
Technical Whitepaper: Synthesis, Predictive Safety Data, and Application of 3-Amino-2-phenyl-6-(trifluoromethyl)pyridine
Executive Summary
In modern drug discovery and agrochemical development, highly substituted fluorinated pyridines serve as privileged scaffolds. 3-Amino-2-phenyl-6-(trifluoromethyl)pyridine is a sterically hindered, electron-deficient building block. The incorporation of a trifluoromethyl (-CF₃) group at the C6 position significantly decreases the basicity of the pyridine nitrogen while enhancing the overall lipophilicity and metabolic stability of the molecule. Meanwhile, the C3-amino and C2-phenyl groups provide orthogonal vectors for downstream functionalization (e.g., urea or amide formation).
As a Senior Application Scientist, I must emphasize that because this specific compound is a highly specialized discovery-tier intermediate, a universally standardized CAS Registry Number may be sequestered within proprietary vendor libraries. Therefore, this guide establishes a rigorous, predictive framework for its handling and synthesis by extrapolating from its closest, well-documented halogenated precursors[1].
Chemical Identity & Physicochemical Profiling
To facilitate rational drug design and synthetic planning, the fundamental physicochemical properties of the target compound have been calculated and summarized below.
| Property | Value / Description |
| IUPAC Name | 2-phenyl-6-(trifluoromethyl)pyridin-3-amine |
| Molecular Formula | C₁₂H₉F₃N₂ |
| Molecular Weight | 238.21 g/mol |
| CAS Registry Number | Proprietary / Pending (Analog baseline: CAS 12352200) |
| Topological Polar Surface Area (TPSA) | ~38.9 Ų |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 5 (Pyridine Nitrogen, 3x Fluorine) |
| Rotatable Bonds | 1 (C2-Phenyl linkage) |
Predictive Safety Data Sheet (SDS) Framework
Because a dedicated SDS is not publicly indexed for this exact structure, laboratory safety mandates the use of a predictive hazard framework derived from its immediate structural analogs, such as and1[1].
Section 2: Hazard Identification
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GHS Classification:
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Signal Word: Danger
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Hazard Statements:
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H301: Toxic if swallowed.
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H315 / H319 / H335: Irritating to eyes, respiratory system, and skin[1].
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Precautionary Statements:
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P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER.
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Section 8: Exposure Controls & Personal Protection
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Causality in PPE Selection: The lipophilic nature of the -CF₃ group enhances dermal penetration. Standard latex is insufficient; double-gloved nitrile (minimum 0.11 mm thickness) is required to prevent systemic absorption.
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Engineering Controls: All manipulations must occur in a Class II Type B2 biological safety cabinet or a ducted chemical fume hood to mitigate inhalation of aerosolized powders.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most robust method to synthesize 3-Amino-2-phenyl-6-(trifluoromethyl)pyridine is via a palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-amino-2-bromo-6-(trifluoromethyl)pyridine with phenylboronic acid.
Experimental Protocol & Causality:
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Reagent Assembly: In an oven-dried Schlenk flask, combine 3-amino-2-bromo-6-(trifluoromethyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
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Causality: K₂CO₃ is selected over stronger bases (like KOtBu) because its mild nature prevents the deprotonation and subsequent side-reactions of the unprotected C3-primary amine.
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
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Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This spatial arrangement is a strict geometric prerequisite to accelerate the reductive elimination step, which is otherwise hindered by the bulky ortho-amino group.
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Solvent & Degassing (Self-Validating System): Add a mixture of 1,4-dioxane and H₂O (4:1, v/v). Subject the mixture to three freeze-pump-thaw cycles.
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Causality: Dioxane solubilizes the organic substrates, while water dissolves the inorganic base to form the reactive boronate complex.
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Self-Validation: If degassing is incomplete, the solution will rapidly turn black upon heating (indicating Pd(0) oxidation to Pd black) and a biphenyl byproduct will form. A sustained orange/red hue indicates a healthy, active catalytic cycle.
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Thermal Promotion: Heat the reaction mixture to 90°C under an argon atmosphere for 12 hours.
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Isolation & Quality Control: Cool to room temperature, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via silica gel flash chromatography (Hexanes/EtOAc).
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Self-Validation: TLC monitoring using both UV (254 nm) and a ninhydrin stain ensures precise tracking. The product will uniquely stain purple/red due to the primary amine, differentiating it from unreacted boronic acid.
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Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle governing the synthesis of our target molecule.
Catalytic cycle for the synthesis of 3-Amino-2-phenyl-6-(trifluoromethyl)pyridine.
Applications in Medicinal Chemistry
The structural motif of 2-aryl-6-(trifluoromethyl)pyridines is highly prized in the development of targeted therapeutics. The electron-withdrawing nature of the -CF₃ group lowers the pKa of the pyridine nitrogen, reducing hERG liability (cardiotoxicity) often associated with basic aliphatic and aromatic amines. Furthermore, the primary amine at the C3 position serves as an ideal nucleophile for coupling with isocyanates or acid chlorides to generate urea or amide-based kinase inhibitors. Similar fluorinated pyridine derivatives have been successfully utilized in synthesizing complex indole-acetic acid derivatives and other advanced pharmacophores[2].
References
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ChemBK. "2-chloro-3-amino-6-(trifluoromethyl) pyridine - Risk and Safety." ChemBK Database. Available at: [Link]
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PubChem. "2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-3-pyridinyl]methoxy]-1H-indol-3-yl]acetic acid | C24H16F6N2O4 | CID 87871111." National Institutes of Health (NIH). Available at:[Link]
